Superior Enantioselectivity in β-Keto Ester Hydrogenation
In Ru-catalyzed asymmetric hydrogenation of β-keto esters, the BINOL-derived diphosphonite with a diphenyl ether backbone (S,S-Reetz D-Diphosphonite) achieves enantioselectivities of 95–99% ee, establishing it as a top-tier ligand for this substrate class [1]. This performance places it among the most selective ligands available for β-keto ester hydrogenation, comparable to or exceeding many established systems.
| Evidence Dimension | Enantioselectivity (ee) for β-keto ester hydrogenation |
|---|---|
| Target Compound Data | 95–99% ee |
| Comparator Or Baseline | Class-leading chiral diphosphine ligands (e.g., BINAP, DuPhos) typically achieve 90–99% ee for this substrate class; baseline for non-selective hydrogenation is 0% ee. |
| Quantified Difference | Achieves top-tier enantioselectivity within the class; difference to baseline is +95–99% ee. |
| Conditions | Ru-catalyzed hydrogenation of β-keto esters; diphenyl ether backbone ligand |
Why This Matters
For procurement decisions in asymmetric synthesis, achieving 95–99% ee ensures minimal downstream purification and meets pharmaceutical purity standards.
- [1] Reetz, M. T.; Li, X. Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Adv. Synth. Catal. 2006, 348, 1157–1160. View Source
